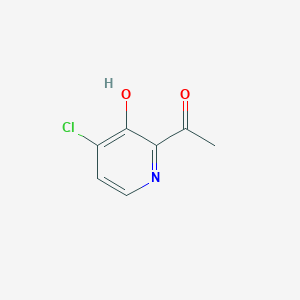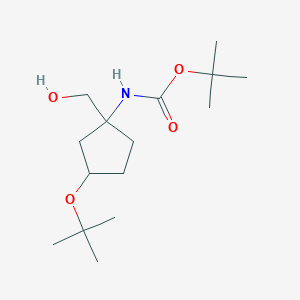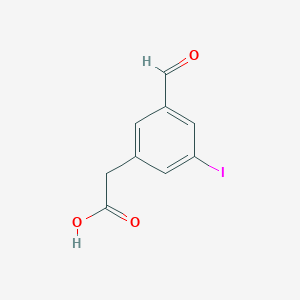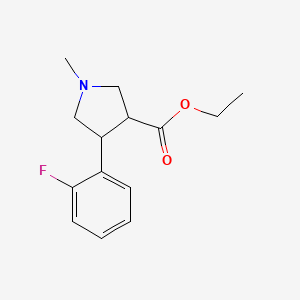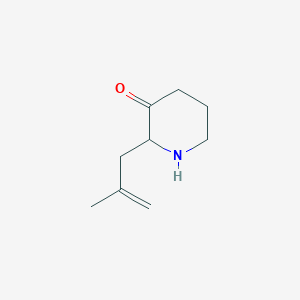
2-(2-Methylprop-2-en-1-yl)piperidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylprop-2-en-1-yl)piperidin-3-one is a compound belonging to the class of piperidinones, which are six-membered nitrogen-containing heterocycles. These compounds are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylprop-2-en-1-yl)piperidin-3-one can be achieved through various methods. One common approach involves the organophotocatalysed [1 + 2 + 3] strategy, which enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This method exhibits exclusive chemoselectivity over two alkenes, tolerating both terminal and internal alkenes with a wide range of functional groups.
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced synthetic intermediates and multi-step procedures. These methods often rely on the hydrogenation of unsaturated δ-lactams and oxidation of piperidines . the tedious multi-step preinstallation of such backbone structures, as well as the strong reductive or oxidative conditions, can severely hamper the application of these methods.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylprop-2-en-1-yl)piperidin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include multi-substituted piperidines and medicinally relevant compounds .
Scientific Research Applications
2-(2-Methylprop-2-en-1-yl)piperidin-3-one has a wide range of scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It is a precursor for the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-(2-Methylprop-2-en-1-yl)piperidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(2-Methylprop-2-en-1-yl)piperidin-3-one include:
- 1-(2-Methylprop-2-en-1-yl)piperidin-4-amine
- (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one
- 1-Trifluoroacetyl piperidine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2-methylprop-2-en-1-yl group. This unique structure imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-(2-methylprop-2-enyl)piperidin-3-one |
InChI |
InChI=1S/C9H15NO/c1-7(2)6-8-9(11)4-3-5-10-8/h8,10H,1,3-6H2,2H3 |
InChI Key |
OOGNRPYSRFMZRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1C(=O)CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


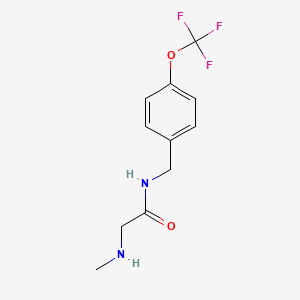
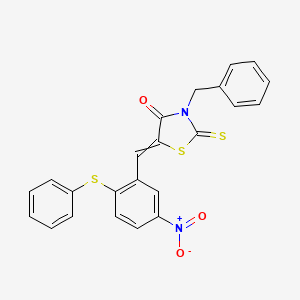
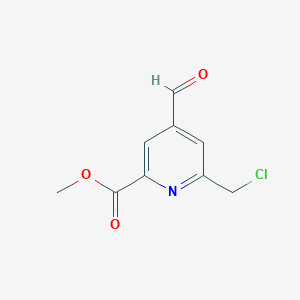
![Phenol, 2-[[(3-bromophenyl)imino]methyl]-4-chloro-](/img/structure/B14861331.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-chlorophenyl)azetidine-3-carboxamide](/img/structure/B14861336.png)
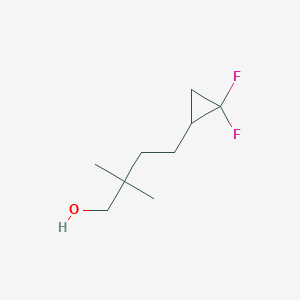
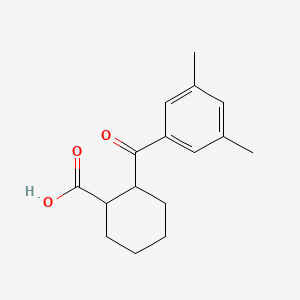
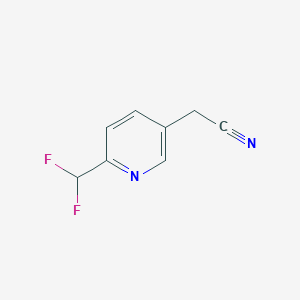
![2-(Dimethylamino)-6-[(piperidin-4-yl)methyl]pyrimidin-4-ol](/img/structure/B14861359.png)
